molecular formula C9H21NOSi B14497901 N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine CAS No. 64728-12-7

N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine

Cat. No.: B14497901
CAS No.: 64728-12-7
M. Wt: 187.35 g/mol
InChI Key: LJIUSKLPUGUWSQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is a chemical compound with the molecular formula C8H19NOSi. This compound is known for its unique structure, which includes a trimethylsilyl group attached to an enamine. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine typically involves the reaction of N,N-dimethylamine with a trimethylsilyl-protected enol ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The enamine moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the enamine moiety.

    N,N-Diethyltrimethylsilylamine: Contains an ethyl group instead of a methyl group.

    1-(Trimethylsilyl)imidazole: Contains an imidazole ring instead of an enamine.

Uniqueness

N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is unique due to the presence of both the trimethylsilyl group and the enamine moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

64728-12-7

Molecular Formula

C9H21NOSi

Molecular Weight

187.35 g/mol

IUPAC Name

N,N-dimethyl-1-trimethylsilyloxybut-1-en-1-amine

InChI

InChI=1S/C9H21NOSi/c1-7-8-9(10(2)3)11-12(4,5)6/h8H,7H2,1-6H3

InChI Key

LJIUSKLPUGUWSQ-UHFFFAOYSA-N

Canonical SMILES

CCC=C(N(C)C)O[Si](C)(C)C

Origin of Product

United States

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